molecular formula C16H18N2O2 B2378558 N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 838886-56-9

N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2378558
CAS RN: 838886-56-9
M. Wt: 270.332
InChI Key: WSGKXLRJEYFSMI-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as CPI-0610, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a member of the benzamide class of compounds that targets bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Indol-3-yl-oxoacetamides, including compounds similar to N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, have been synthesized for evaluating their potential as cannabinoid receptor type 2 ligands. One derivative demonstrated potent and selective properties with significant affinity to the CB2 receptor (Moldovan et al., 2017).

Synthesis and Local Anesthetic Activity

  • Research has been conducted on synthesizing ortho-(cyclopentenyl)- and ortho-(cyclopentyl)-aniline derivatives, revealing their local anesthetic and analgesic properties. This includes compounds structurally related to this compound (Gataullin et al., 2001).

Synthesis and Antimicrobial Activity

  • A study on the synthesis and reactions of 4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives, which are chemically related to the compound , demonstrated that these compounds have potential antimicrobial properties and enzyme activity at the GST and GSH levels (Attaby et al., 2007).

Cyclin D1/CDK4 Inhibition

  • Indolocarbazoles, including compounds similar to this compound, have been synthesized and found to inhibit cyclin D1/CDK4, a target in cancer research. These compounds have shown potential as anticancer agents (Faul et al., 2004).

Anticancer Activity and EGFR Inhibition

  • New Indole-Based 1,3,4-Oxadiazoles have been synthesized, exhibiting significant anticancer activity against various human cancer cell lines. These compounds, structurally similar to the compound of interest, were also evaluated as EGFR and COX-2 inhibitors (Sever et al., 2020).

Synthesis and Antiplasmodial Properties

  • N-(3-Trifluoroacetyl-indol-7-yl) Acetamides, structurally related to this compound, were synthesized and evaluated for their in vitro antimalarial properties against Plasmodium falciparum. The study highlights the potential therapeutic applications of these compounds in malaria treatment (Mphahlele et al., 2017).

Antileishmanial Activity

  • N-(1-methyl-1H-indol-3-yl)methyleneamines and related compounds have been evaluated for their antileishmanial activity against Leishmania major. This research indicates the potential application of such compounds, including those structurally similar to this compound, in treating leishmaniasis (Singh et al., 2012).

properties

IUPAC Name

N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-14(12-8-4-5-9-13(12)17-10)15(19)16(20)18-11-6-2-3-7-11/h4-5,8-9,11,17H,2-3,6-7H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGKXLRJEYFSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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